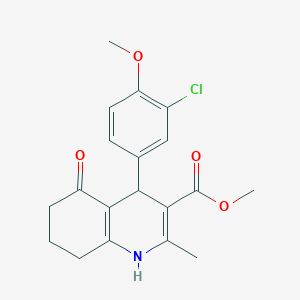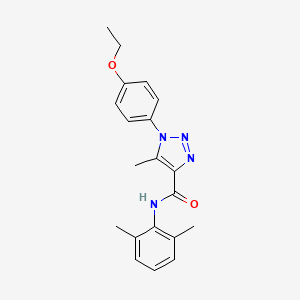![molecular formula C17H19NOS B4434687 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4434687.png)
3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide
説明
3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of compounds known as substituted cathinones, which are structurally similar to amphetamines and cathinone, a naturally occurring stimulant found in the khat plant. MDPV has been associated with a range of effects, including euphoria, increased energy, and heightened alertness. However, it is important to note that MDPV has not been approved for human consumption and is considered a controlled substance in many countries.
作用機序
3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the stimulant effects of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide. In addition, 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been shown to have affinity for the dopamine transporter, which may also contribute to its effects.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been shown to have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. It has also been associated with a range of psychological effects, including euphoria, increased energy, and heightened alertness. However, it is important to note that 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has not been approved for human consumption and is considered a controlled substance in many countries.
実験室実験の利点と制限
3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been used extensively in laboratory studies to investigate its effects on the brain and behavior. One advantage of using 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide in these studies is its potency as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This allows researchers to investigate the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide in laboratory studies is its potential for abuse and dependence. Researchers must take precautions to ensure that the drug is used safely and responsibly.
将来の方向性
There are many potential future directions for research on 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide. One area of interest is the development of new drugs that target the dopamine, norepinephrine, and serotonin systems in the brain. Another area of interest is the investigation of the long-term effects of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide use on the brain and behavior. Finally, there is a need for further research into the potential medical uses of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide, particularly in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
科学的研究の応用
3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide has been the subject of numerous scientific studies, particularly in the fields of neuroscience and pharmacology. One area of research has focused on the mechanism of action of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide and its effects on the brain. Studies have shown that 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the stimulant effects of 3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide.
特性
IUPAC Name |
3-(4-methylphenyl)-N-(2-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-7-9-14(10-8-13)11-12-17(19)18-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTCTUJWFVJZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)
![4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4434624.png)
![N-(3-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4434632.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4434645.png)

![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B4434665.png)
![9-[4-(dimethylamino)phenyl]-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4434674.png)

![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)
![tert-butyl 3-[(cyclopropylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4434695.png)
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
